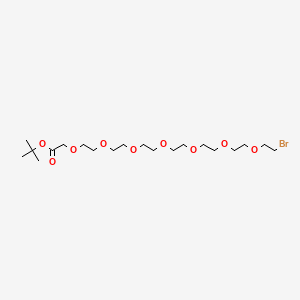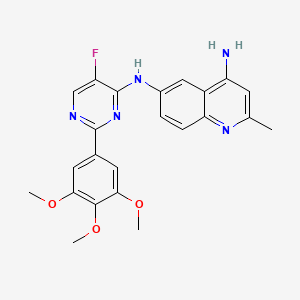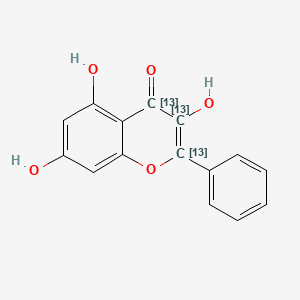
LB-60-OF61 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LB-60-OF61 (hydrochloride) is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the transfer of nicotinamide phosphoribosyl groups. This compound is known for its cytotoxic properties and specifically targets cell lines that overexpress MYC, demonstrating selectivity in its action .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for LB-60-OF61 (hydrochloride) are not explicitly detailed in the available literature. . The industrial production methods are also not specified, but it is likely that the synthesis involves standard organic chemistry techniques and purification processes.
Analyse Chemischer Reaktionen
LB-60-OF61 (hydrochloride) primarily undergoes reactions typical of organic compounds with similar functional groups. The types of reactions it may undergo include:
Oxidation: The compound can be oxidized under specific conditions, although detailed information on the reagents and conditions is not available.
Reduction: Similar to oxidation, reduction reactions can occur, but specific details are not provided.
Substitution: The compound may undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions are not explicitly mentioned in the literature. The major products formed from these reactions would depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
LB-60-OF61 (hydrochloride) has several scientific research applications, including:
Chemistry: As a NAMPT inhibitor, it is used in studies related to metabolic enzymes and proteases.
Biology: The compound is utilized in research involving cell lines that overexpress MYC, particularly in studies of cytotoxicity and cell viability.
Medicine: LB-60-OF61 (hydrochloride) is investigated for its potential therapeutic applications, especially in targeting cancer cells with MYC overexpression.
Industry: The compound is used in the development of new drugs and therapeutic agents, particularly in the field of oncology .
Wirkmechanismus
LB-60-OF61 (hydrochloride) exerts its effects by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme involved in the transfer of nicotinamide phosphoribosyl groups. This inhibition disrupts the NAD+ biosynthesis pathway, leading to decreased cellular energy levels and inducing cytotoxicity in MYC-overexpressing cell lines . The molecular targets and pathways involved include the NAMPT enzyme and the NAD+ biosynthesis pathway.
Vergleich Mit ähnlichen Verbindungen
LB-60-OF61 (hydrochloride) is unique in its selectivity towards MYC-overexpressing cell lines. Similar compounds include other NAMPT inhibitors, such as:
FK866: Another potent NAMPT inhibitor with similar cytotoxic properties.
GMX1778: A NAMPT inhibitor used in cancer research.
CHS-828: Known for its anti-cancer properties and inhibition of NAMPT.
These compounds share the common mechanism of inhibiting NAMPT but may differ in their selectivity, potency, and specific applications .
Eigenschaften
Molekularformel |
C29H31ClN6O2 |
|---|---|
Molekulargewicht |
531.0 g/mol |
IUPAC-Name |
4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C29H30N6O2.ClH/c30-16-27-32-19-24-15-25(35(28(24)34-27)14-12-21-5-2-1-3-6-21)20-37-26-10-8-23(9-11-26)29(36)33-18-22-7-4-13-31-17-22;/h4,7-11,13,15,17,19,21H,1-3,5-6,12,14,18,20H2,(H,33,36);1H |
InChI-Schlüssel |
JKRUYOPCRGPAMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCN2C(=CC3=CN=C(N=C32)C#N)COC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



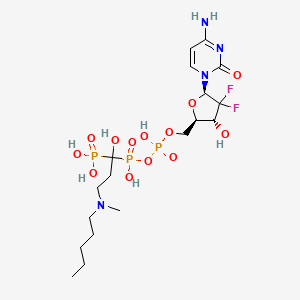
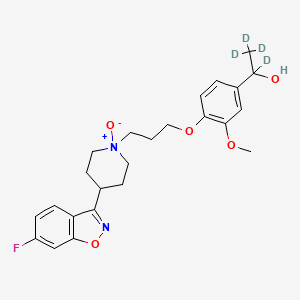
![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
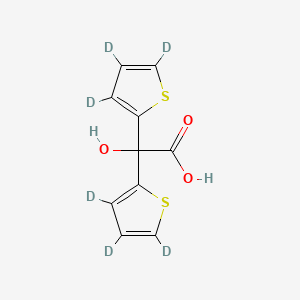
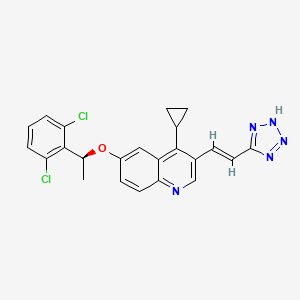
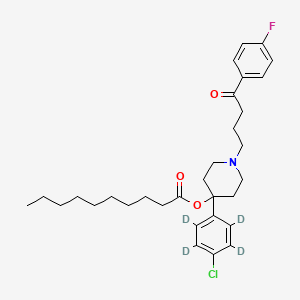
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)

